molecular formula C15H11ClN4O2 B2576726 2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide CAS No. 1119498-87-1

2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B2576726
CAS No.: 1119498-87-1
M. Wt: 314.73
InChI Key: XBIDCFNLPZJQOL-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide is a complex organic compound featuring a pyridine ring substituted with a carboxamide group, a chloro group, and a phenyl ring that is further substituted with a 3-methyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the 3-methyl-1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate precursor, such as a hydrazide, with a nitrile under acidic or basic conditions.

    Attachment of the oxadiazole ring to the phenyl ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the oxadiazole moiety to a halogenated phenyl ring.

    Formation of the pyridine-3-carboxamide: The pyridine ring can be functionalized with a carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

    Final assembly: The chloro group is introduced via a halogenation reaction, and the final compound is assembled through a series of coupling and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced, particularly at the oxadiazole ring or the phenyl ring, depending on the reagents and conditions used.

    Coupling reactions: The phenyl and pyridine rings can participate in further coupling reactions, such as Suzuki or Sonogashira couplings, to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound, with modifications at the chloro group, the oxadiazole ring, or the phenyl ring.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.

    Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study the biological pathways and molecular targets it interacts with, providing insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: Its chemical properties might make it suitable for use in various industrial processes, such as catalysis or as a building block for more complex molecules.

Mechanism of Action

The mechanism by which 2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor binding: It could interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    DNA/RNA interaction: The compound might bind to nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.

    2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

The uniqueness of 2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide lies in its specific combination of functional groups and their positions on the molecular framework, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2/c1-9-18-15(22-20-9)10-5-2-3-7-12(10)19-14(21)11-6-4-8-17-13(11)16/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIDCFNLPZJQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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